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Compound of Interest

Compound Name:
(2-(Ethoxycarbonyl)-5-

fluorophenyl)boronic acid

Cat. No.: B1421657 Get Quote

An In-depth Technical Guide to (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of (5-Ethoxycarbonyl-2-

fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. With a primary

focus on its application in palladium-catalyzed cross-coupling reactions, this document delves

into its synthesis, physicochemical properties, and pivotal role in the development of complex

molecules for the pharmaceutical and materials science sectors. We will explore the

mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and

discuss its significance within the broader context of medicinal chemistry. This guide is

intended for researchers, chemists, and drug development professionals seeking to leverage

the unique attributes of this versatile reagent.

Compound Identification and Physicochemical
Properties
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a bifunctional organoboron compound

distinguished by the presence of a boronic acid, a fluorine atom, and an ethoxycarbonyl group

on a phenyl ring. This specific arrangement of functional groups imparts unique reactivity and

makes it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:
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Property Value Source(s)

CAS Number 874219-60-0 [1][2]

IUPAC Name

(2-Fluoro-5-

(ethoxycarbonyl)phenyl)boroni

c acid

[2]

Synonyms
5-(Ethoxycarbonyl)-2-

fluorobenzeneboronic acid
[1]

Molecular Formula C₉H₁₀BFO₄ [1]

Molecular Weight 211.98 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 99 °C [1]

Purity Typically ≥98% [1]

Storage Store at room temperature [1]

The Unique Chemistry of Fluorinated Phenylboronic
Acids
The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems from the interplay of its three

core functional components.

The Boronic Acid Group: The B(OH)₂ moiety is the reactive center for cross-coupling

reactions. Boron, being a metalloid, possesses a vacant p-orbital, allowing it to act as a

Lewis acid.[3] This electrophilicity is crucial for the transmetalation step in the Suzuki-

Miyaura catalytic cycle. In its neutral, sp² hybridized state, the boronic acid group is relatively

stable and exhibits low toxicity, making it a preferred reagent in both academic and industrial

settings.[4]

The Fluorine Atom: The ortho-fluorine substituent significantly influences the electronic

properties of the molecule. Its strong electron-withdrawing nature can affect the reactivity of

the boronic acid. In the context of drug discovery, the incorporation of fluorine is a well-
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established strategy to enhance metabolic stability, improve bioavailability, and modulate the

binding affinity of a molecule to its biological target.[1]

The Ethoxycarbonyl Group: The ester group at the 5-position serves as a versatile synthetic

handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate

in amide bond formation or other derivatizations, allowing for the straightforward extension of

the molecular scaffold.

General Synthesis Protocol
Aryl boronic acids are typically synthesized via the reaction of an organometallic intermediate

(Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5] This

established methodology ensures high yields and accessibility.

Conceptual Workflow: Synthesis of an Aryl Boronic Acid
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Caption: General synthesis pathway for aryl boronic acids.

Step-by-Step Methodology
Formation of the Organometallic Reagent: The corresponding aryl halide (e.g., 1-bromo-4-

fluoro-3-(ethoxycarbonyl)benzene) is dissolved in an anhydrous ether solvent (like THF or

diethyl ether) under an inert atmosphere (Nitrogen or Argon). The solution is cooled (typically
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to -78 °C), and an organolithium reagent (like n-butyllithium) is added dropwise to perform a

lithium-halogen exchange.

Borylation: A trialkyl borate, such as trimethyl borate B(OMe)₃, is added to the freshly

prepared organolithium solution at low temperature. The nucleophilic carbon of the aryl-

lithium attacks the electrophilic boron atom.

Hydrolysis: The reaction mixture is allowed to warm to room temperature. An aqueous acid

solution (e.g., dilute HCl) is then added to hydrolyze the resulting borate ester intermediate.

Workup and Isolation: The product is extracted into an organic solvent. The organic layers

are combined, washed, dried, and concentrated under reduced pressure. The crude product

is then purified, typically by recrystallization or column chromatography, to yield the final

white crystalline (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-

winning reaction that forms a carbon-carbon bond between an organoboron compound and an

organohalide.[6] This reaction is exceptionally versatile and tolerant of a wide range of

functional groups, making it a cornerstone of modern organic synthesis.[5]

The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R-X), forming a Pd(II) intermediate.

Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃),

which forms a more nucleophilic boronate species.[7]

Reductive Elimination: The two organic fragments (R and Ar') are eliminated from the

palladium center, forming the new C-C bond of the final product and regenerating the active

Pd(0) catalyst.

Standard Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a reaction vessel, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid

(1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄,

2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water

(e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for several minutes

to remove oxygen, which can deactivate the catalyst.

Heating: Heat the reaction mixture with vigorous stirring to the required temperature

(typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column

chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Materials
Science
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The structural motifs accessible through (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are

highly relevant in medicinal chemistry and materials science.

Pharmaceutical Agents: Boronic acids are not just intermediates; they are a class of

pharmacologically active compounds.[8] The first FDA-approved boronic acid drug,

Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[4][8] The

unique ability of the boron atom to form a stable, reversible covalent bond with the N-

terminal threonine of the proteasome active site is key to its mechanism.[4] While this

specific reagent is primarily a building block, it enables the synthesis of complex molecules

that may target a wide range of biological pathways.[1][9]

Advanced Materials: The biaryl structures formed via Suzuki coupling are prevalent in

organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.[1][10] The

fluorine substituent can enhance the thermal stability and electronic properties of these

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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